molecular formula C8H4F3NO3S B3101026 2-Cyanophenyl trifluoromethanesulfonate CAS No. 138313-23-2

2-Cyanophenyl trifluoromethanesulfonate

Cat. No.: B3101026
CAS No.: 138313-23-2
M. Wt: 251.18 g/mol
InChI Key: BLCNYQRVZUFCJU-UHFFFAOYSA-N
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Description

2-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenyl trifluoromethanesulfonate, where a cyano group is attached to the phenyl ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanophenyl trifluoromethanesulfonate typically involves the reaction of 2-cyanophenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyanophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, nucleophilic substitution with an amine would yield a 2-cyanophenyl amine derivative .

Scientific Research Applications

2-Cyanophenyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanophenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The cyano group further enhances its reactivity by withdrawing electron density from the aromatic ring, facilitating electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanophenyl trifluoromethanesulfonate is unique due to the presence of both the cyano and trifluoromethanesulfonate groups. This combination makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2-cyanophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-4-2-1-3-6(7)5-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCNYQRVZUFCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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